Pravadoline

Catalog No.
S540129
CAS No.
92623-83-1
M.F
C23H26N2O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pravadoline

CAS Number

92623-83-1

Product Name

Pravadoline

IUPAC Name

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

InChI Key

MEUQWHZOUDZXHH-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WIN 48098-6; WIN48098-6; WIN-48098-6; Pravadoline.

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

Description

The exact mass of the compound Pravadoline is 378.1943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anti-Cancer Properties

    Some studies have investigated Pravadoline's potential to inhibit the growth and proliferation of cancer cells. For instance, a 2012 study published in the European Journal of Medicinal Chemistry explored Pravadoline's ability to target and kill specific types of leukemia cells. European Journal of Medicinal Chemistry:

  • Anti-Microbial Properties

    Pravadoline has also been explored for its potential antimicrobial effects. A 2017 study published in Molecules investigated Pravadoline's ability to combat certain strains of bacteria. Molecules:

Pravadoline, also known as WIN 48,098, is a synthetic compound classified as an aminoalkylindole. It exhibits analgesic and anti-inflammatory properties, making it a notable candidate in pain management therapies. Pravadoline is characterized by its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound has a chemical formula of C₁₉H₂₅N₃O and a molecular weight of 313.43 g/mol .

While initially investigated for COX inhibition, Pravadoline's anti-inflammatory activity seems to involve a different mechanism. Studies revealed a moderate binding affinity for the cannabinoid receptor CB1 []. This unexpected discovery led to Pravadoline being classified as a structurally novel cannabinoid agonist []. Cannabinoid receptors are involved in various physiological processes, including pain perception and inflammation []. Pravadoline's interaction with CB1 might explain its analgesic and anti-inflammatory effects.

During its synthesis and functionalization. Notably, it can be synthesized via the reaction of nitrosobenzene with alkynones followed by alkylation processes. One such method involves the use of 4-(2-chloroethyl)morpholine to yield pravadoline from an indole precursor . The compound's activity as a cyclooxygenase inhibitor is significant, with an IC50 value of approximately 4.9 μM, indicating its potency in inhibiting prostaglandin synthesis compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pravadoline exhibits notable biological activities primarily as an analgesic agent. It is recognized for its ability to alleviate pain without the gastrointestinal side effects commonly associated with traditional NSAIDs. The compound acts selectively on cannabinoid receptors, particularly the CB1 receptor, where it shows a Ki value of 2511 nM . Research indicates that pravadoline can provide analgesic effects in various models, including human studies, where it demonstrated efficacy comparable to existing analgesics .

The synthesis of pravadoline can be approached through various methods:

  • Indole Formation: A common method involves the reaction of nitrosoarenes with ethynyl ketones to produce indole derivatives. This process can yield pravadoline through subsequent alkylation steps .
  • Alkylation: Following indole formation, pravadoline is synthesized by alkylating the indole intermediate with specific reagents such as 4-(2-chloroethyl)morpholine .
  • Alternative Routes: Other synthetic routes may include variations in starting materials and conditions that allow for regioselective functionalization of the indole ring .

Pravadoline is primarily researched for its applications in pain management due to its analgesic properties. Its ability to inhibit cyclooxygenase makes it a potential alternative to traditional pain relievers, particularly for patients who experience gastrointestinal issues with NSAIDs. Additionally, pravadoline's interaction with cannabinoid receptors positions it as a candidate for studies related to cannabinoid-based therapies for chronic pain and inflammation .

Interaction studies of pravadoline have focused on its pharmacological profile concerning cannabinoid receptors. It has been shown to interact selectively with CB1 receptors, contributing to its analgesic effects without significant side effects associated with other cyclooxygenase inhibitors . Furthermore, studies indicate that pravadoline does not produce gastrointestinal irritation, which is a common concern with many NSAIDs . This unique profile suggests that pravadoline could be beneficial in clinical settings where traditional analgesics are ineffective or contraindicated.

Pravadoline shares structural and functional similarities with several other compounds in the aminoalkylindole class and beyond. Here are some notable comparisons:

Compound NameStructural SimilarityPrimary UseUnique Features
JWH-018AminoalkylindoleCannabinoid receptor agonistPotent CB1 agonist; used in research on cannabinoids
JWH-073AminoalkylindoleCannabinoid receptor agonistSimilar structure; lower potency than pravadoline
RimonabantCannabinoid receptor antagonistWeight managementOpposes CB1 activation; used for obesity treatment
Δ9-Tetrahydrocannabinol (THC)PhytocannabinoidRecreational/medicinal usePsychoactive effects; widely studied for various therapeutic applications

Pravadoline's uniqueness lies in its selective action on cannabinoid receptors combined with its non-irritating profile compared to traditional NSAIDs. This combination makes it a compelling candidate for further research into pain management strategies that minimize side effects while maximizing therapeutic benefits.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

378.19434270 g/mol

Monoisotopic Mass

378.19434270 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3JW662TWA

Other CAS

92623-83-1

Wikipedia

Pravadoline

Dates

Modify: 2023-08-15
1: Everett RM, Descotes G, Rollin M, Greener Y, Bradford JC, Benziger DP, Ward SJ. Nephrotoxicity of pravadoline maleate (WIN 48098-6) in dogs: evidence of maleic acid-induced acute tubular necrosis. Fundam Appl Toxicol. 1993 Jul;21(1):59-65. PubMed PMID: 8365586.
2: D'Ambra TE, Estep KG, Bell MR, Eissenstat MA, Josef KA, Ward SJ, Haycock DA, Baizman ER, Casiano FM, Beglin NC, et al. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. J Med Chem. 1992 Jan;35(1):124-35. PubMed PMID: 1732519.
3: Ward SJ, Mastriani D, Casiano F, Arnold R. Pravadoline: profile in isolated tissue preparations. J Pharmacol Exp Ther. 1990 Dec;255(3):1230-9. PubMed PMID: 2175798.
4: Haubrich DR, Ward SJ, Baizman E, Bell MR, Bradford J, Ferrari R, Miller M, Perrone M, Pierson AK, Saelens JK, et al. Pharmacology of pravadoline: a new analgesic agent. J Pharmacol Exp Ther. 1990 Nov;255(2):511-22. PubMed PMID: 2243340.
5: Ward SJ, Childers SR, Pacheco M. Pravadoline and aminoalkylindole (AAI) analogues: actions which suggest a receptor interaction. Br J Pharmacol. 1989 Dec;98 Suppl:831P. PubMed PMID: 2611534.

Explore Compound Types